molecular formula C17H32O2 B13138988 10-(2-Butylcyclopropyl)decanoic acid CAS No. 676614-06-5

10-(2-Butylcyclopropyl)decanoic acid

Katalognummer: B13138988
CAS-Nummer: 676614-06-5
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: OAUJSQXOQPIDTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(2-Butylcyclopropyl)decanoic acid is a chemical compound belonging to the class of fatty acids It features a cyclopropane ring within its carbon chain, which is a distinctive structural characteristic

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Butylcyclopropyl)decanoic acid typically involves the cyclopropanation of a suitable precursor followed by further functionalization. One common method is the reaction of a decanoic acid derivative with a butyl-substituted cyclopropane reagent under specific conditions. The reaction may require catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure efficient and consistent production. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

10-(2-Butylcyclopropyl)decanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

10-(2-Butylcyclopropyl)decanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 10-(2-Butylcyclopropyl)decanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure may play a role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lactobacillic acid:

    10-Hydroxydecanoic acid: This compound has a hydroxyl group instead of a cyclopropane ring, leading to different chemical properties and reactivity.

Uniqueness

10-(2-Butylcyclopropyl)decanoic acid is unique due to its specific cyclopropane ring structure and butyl substituent, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

676614-06-5

Molekularformel

C17H32O2

Molekulargewicht

268.4 g/mol

IUPAC-Name

10-(2-butylcyclopropyl)decanoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-11-15-14-16(15)12-9-7-5-4-6-8-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)

InChI-Schlüssel

OAUJSQXOQPIDTL-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CC1CCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.